molecular formula C11H13BrFNO B7937241 (3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol

(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B7937241
M. Wt: 274.13 g/mol
InChI Key: BGDNDFXMQQQWRP-SECBINFHSA-N
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Description

(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a bromofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-3-fluorobenzyl bromide and ®-pyrrolidin-3-ol.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where ®-pyrrolidin-3-ol reacts with 2-bromo-3-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the bromine atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the debrominated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromofluorophenyl group can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-[(2-chloro-3-fluorophenyl)methyl]pyrrolidin-3-ol
  • (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol
  • (3R)-1-[(2-bromo-3-chlorophenyl)methyl]pyrrolidin-3-ol

Uniqueness

(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-11-8(2-1-3-10(11)13)6-14-5-4-9(15)7-14/h1-3,9,15H,4-7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDNDFXMQQQWRP-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C(=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=C(C(=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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